Cas no 3674-75-7 (9-Ethylphenanthrene)

9-Ethylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by its ethyl-substituted phenanthrene structure. This compound is primarily utilized in research and industrial applications, particularly in the synthesis of advanced organic materials and as a model substrate in studies of PAH reactivity. Its rigid, planar structure and ethyl functional group enhance solubility in organic solvents while retaining the stability typical of phenanthrene derivatives. These properties make it valuable for investigating photophysical behaviors, catalytic transformations, and as a precursor in material science. The compound’s well-defined molecular architecture also supports its use in mechanistic studies of aromatic systems under controlled conditions.
9-Ethylphenanthrene structure
9-Ethylphenanthrene structure
Product Name:9-Ethylphenanthrene
CAS No:3674-75-7
MF:C16H14
MW:206.282364368439
CID:44385
PubChem ID:19352
Update Time:2025-05-24

9-Ethylphenanthrene Chemical and Physical Properties

Names and Identifiers

    • 9-Ethylphenanthrene
    • 7-ethylphenanthrene
    • 9-Aethyl-phenanthren
    • 9-Ethyl-phenanthren
    • 9-ethyl-phenanthrene
    • Phenanthrene,9-ethyl
    • NSC226072
    • 4T3XJL8RBB
    • 3674-75-7
    • Q63396610
    • Phenanthrene, 9-ethyl-
    • AKOS015842876
    • Phenanthrene, 9-ethyl- (8CI)(9CI)
    • J-519507
    • NSC-226072
    • ZWANHXINCHPSIK-UHFFFAOYSA-N
    • DTXSID90190202
    • NSC 226072
    • DB-369757
    • DTXCID60112693
    • Phenanthrene, 9-ethyl-(8CI)
    • Phenanthrene, 9-ethyl-(8CI)(9CI)
    • Inchi: 1S/C16H14/c1-2-12-11-13-7-3-4-9-15(13)16-10-6-5-8-14(12)16/h3-11H,2H2,1H3
    • InChI Key: ZWANHXINCHPSIK-UHFFFAOYSA-N
    • SMILES: C12C=CC=CC1=C1C=CC=CC1=CC=2CC

Computed Properties

  • Exact Mass: 206.11000
  • Monoisotopic Mass: 206.11
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 5.2
  • Topological Polar Surface Area: 0A^2

Experimental Properties

  • Density: 1.0603
  • Melting Point: 62.5°C
  • Boiling Point: 370.14°C (rough estimate)
  • Flash Point: 165.1°C
  • Refractive Index: 1.6582
  • PSA: 0.00000
  • LogP: 4.55540

9-Ethylphenanthrene Customs Data

  • HS CODE:2902909090
  • Customs Data:

    China Customs Code:

    2902909090

    Overview:

    2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%

    Declaration elements:

    Product Name, component content

    Summary:

    2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

9-Ethylphenanthrene Pricemore >>

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Additional information on 9-Ethylphenanthrene

Recent Advances in the Study of 9-Ethylphenanthrene (CAS: 3674-75-7) in Chemical Biology and Pharmaceutical Research

9-Ethylphenanthrene (CAS: 3674-75-7) is a polycyclic aromatic hydrocarbon (PAH) derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its phenanthrene core with an ethyl substituent at the 9-position, exhibits unique physicochemical properties that make it a promising candidate for various biomedical applications. Recent studies have explored its role in drug discovery, environmental toxicology, and material science, shedding light on its multifaceted utility.

In the context of drug discovery, 9-Ethylphenanthrene has been investigated for its interactions with biological targets, particularly in the realm of cancer therapeutics. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 9-Ethylphenanthrene derivatives exhibit selective binding affinity to certain oncogenic proteins, inhibiting their activity in vitro. The study highlighted the compound's potential as a scaffold for designing novel kinase inhibitors, with modifications at the ethyl group enhancing specificity and potency. These findings underscore the importance of further structural optimization to improve pharmacokinetic properties.

Environmental toxicology research has also focused on 9-Ethylphenanthrene due to its presence as a pollutant and its potential health risks. A recent study in Environmental Science & Technology (2024) investigated the metabolic pathways of 9-Ethylphenanthrene in human liver microsomes, revealing the formation of reactive metabolites that could contribute to oxidative stress. The study emphasized the need for comprehensive risk assessment, particularly for populations exposed to high levels of PAHs. These insights are critical for developing mitigation strategies and understanding the compound's long-term effects on human health.

Material science applications of 9-Ethylphenanthrene have also emerged, with researchers exploring its use in organic semiconductors and photonic devices. A 2023 paper in Advanced Materials reported that 9-Ethylphenanthrene-based polymers exhibit excellent charge transport properties and stability under ambient conditions. The study suggested that these materials could be leveraged for next-generation optoelectronic devices, offering a sustainable alternative to traditional inorganic semiconductors. This interdisciplinary approach highlights the compound's versatility beyond biomedical applications.

In conclusion, 9-Ethylphenanthrene (CAS: 3674-75-7) represents a compound of significant interest across multiple scientific disciplines. Its potential in drug discovery, environmental health, and material science underscores the need for continued research to fully exploit its capabilities. Future studies should focus on optimizing its biological activity, assessing environmental impacts, and exploring novel applications in advanced materials. The integration of these findings will pave the way for innovative solutions in chemical biology and pharmaceutical research.

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